molecular formula C16H21NO7 B3070983 Ald-Ph-amido-PEG3-C-COOH

Ald-Ph-amido-PEG3-C-COOH

Cat. No.: B3070983
M. Wt: 339.34 g/mol
InChI Key: GXMVWAHTNKJYAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG3-C-COOH involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an amido group and a formylphenyl group. The final product is obtained through a series of reactions, including esterification and amidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG3-C-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols

Major Products

Scientific Research Applications

Ald-Ph-amido-PEG3-C-COOH is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ald-Ph-amido-PEG3-C-COOH involves its role as a linker in antibody-drug conjugates. The compound forms a stable bond between the antibody and the drug, ensuring that the drug is delivered specifically to the target cells. The molecular targets and pathways involved include the specific binding of the antibody to the target antigen, followed by the internalization and release of the drug within the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-amido-PEG3-C-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over the linker length is crucial for the efficacy and safety of the drug delivery system .

Properties

IUPAC Name

2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMVWAHTNKJYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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